Boric acid, tridodecyl ester
Description
Contextualization within Organoboron Chemistry and Long-Chain Alkyl Esters
Boric acid, tridodecyl ester belongs to the class of borate (B1201080) esters, which are derivatives of boric acid. acs.org In the broader field of organoboron chemistry, which studies compounds containing a carbon-boron bond, borate esters are notable for their unique chemical properties and reactivity. wikipedia.org While not all borate esters contain a direct carbon-boron bond, their synthesis and applications are intrinsically linked to the principles of organoboron chemistry. acs.orgacs.org
The structure of tridodecyl borate features a central boron atom bonded to three dodecyloxy groups (-OC12H25). lookchem.com The presence of these long alkyl chains imparts significant hydrophobic (water-repelling) characteristics to the molecule. solubilityofthings.com This positions it within the subgroup of long-chain alkyl esters, which are recognized for their utility in applications requiring solubility in organic solvents and specific surface activity. solubilityofthings.com The low polarity of the carbon-boron bond and the electron-deficient nature of the boron atom in many organoboron compounds contribute to their distinct reactivity. wikipedia.org
Historical Perspectives on Borate Ester Synthesis and Applications in Research
The synthesis of borate esters is a well-established area of chemistry, with initial reports dating back over a century. acs.org The fundamental reaction involves the condensation of boric acid with an alcohol, in this case, dodecyl alcohol, often with the removal of water to drive the reaction to completion. wiley-vch.de Historically, research into borate esters, including those with shorter alkyl chains like tributyl borate and trilauryl borate (another name for tridodecyl borate), focused on their potential as lubricant additives. epo.orggoogle.com Early patents recognized their utility in improving the lubricating properties of various formulations. epo.orggoogle.com
The evolution of analytical techniques has allowed for a deeper understanding of the mechanisms behind the functionality of borate esters. For instance, early work laid the groundwork for later, more detailed studies on their tribological (friction and wear) properties and hydrolytic stability. researchgate.net
Current Paradigms and Emerging Research Foci for Tridodecyl Borate
Contemporary research on tridodecyl borate continues to build upon its established applications while exploring new frontiers. A primary focus remains its role as a lubricant additive, where it is valued for its anti-wear and friction-reducing properties. researchgate.net Studies have employed techniques like X-ray photoelectron spectroscopy (XPS) to analyze the chemical changes occurring on rubbing surfaces, revealing insights into the degradation of the borate ester and the formation of protective films. researchgate.netresearchgate.net
Emerging research is also investigating the synergistic effects of tridodecyl borate with other additives, such as zinc dialkyldithiophosphate (ZDDP), to enhance lubricant performance. researchgate.net Furthermore, there is growing interest in the development of more hydrolytically stable borate esters, often by incorporating nitrogen-containing functional groups, which can form stable intramolecular coordination with the boron atom. researchgate.netpsgraw.com The environmental impact and biodegradability of these compounds are also becoming increasingly important areas of study. solubilityofthings.com
Significance of Tridodecyl Borate in Modern Chemical Science and Technology
The significance of tridodecyl borate in modern chemical science stems from its versatility. It serves as a valuable tool in several industrial applications, including:
Lubricants: As an anti-wear and friction-reducing additive in lubricating oils and greases. lookchem.comresearchgate.net
Fuels: It has been explored as an additive in fuel compositions. lookchem.com
Polymers: It can act as a plasticizer in the manufacturing of plastics. solubilityofthings.com
Corrosion Inhibition: It exhibits properties as a corrosion inhibitor. lookchem.com
From a research perspective, tridodecyl borate is a model compound for studying the behavior of long-chain alkyl borate esters. Its synthesis is straightforward, and its distinct properties provide a basis for the design of new materials with tailored functionalities. lookchem.comsolubilityofthings.com The ongoing investigation into its tribochemical reactions and potential for creating novel materials underscores its continued relevance in both academic and industrial research. solubilityofthings.comresearchgate.netresearchgate.net
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C36H75BO3 |
| Molecular Weight | 566.8 g/mol |
| CAS Number | 2467-15-4 |
| Appearance | Data not available |
| Boiling Point | 514.2°C at 760 mmHg |
| Density | 0.8450 g/cm³ |
| Refractive Index | 1.4470 (at 20°C) |
| Solubility | Poorly soluble in water; soluble in organic solvents like hexane, chloroform, and ether. solubilityofthings.com |
Source: lookchem.comnih.gov
Table 2: Research Findings on the Application of Tridodecyl Borate as a Lubricant Additive
| Research Focus | Key Findings | Analytical Techniques Used |
| Anti-wear and Friction Properties | Effectively reduces friction and wear when added to lubricating oil. | Timken Tester |
| Tribochemical Analysis | Under severe rubbing conditions, the binding energy of the B 1s electron increases slightly. No boric acid or boron oxide was found on the surface. | X-ray Photoelectron Spectroscopy (XPS) |
| Thermal and Mechanical Degradation | Thermal decomposition and rubbing can generate gaseous components like methane, ethane, and propane, indicating degradation of the alkyl group. | Gas Chromatography (GC) |
| Comparison with other Additives | A sulfur-containing organic borate showed poorer anti-wear properties than tridodecyl borate. | Timken Test Machine, XPS, SEM, EDAX, XRD |
Source: researchgate.netscispace.com
Structure
2D Structure
Properties
IUPAC Name |
tridodecyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75BO3/c1-4-7-10-13-16-19-22-25-28-31-34-38-37(39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJYGSDXNANCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179405 | |
| Record name | Boric acid, tridodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-15-4 | |
| Record name | Boric acid (H3BO3) O,O,O-tridodecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid, tridodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid, tridodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridodecyl borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORIC ACID, TRIDODECYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3A3W3S7VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Preparation Methodologies for Tridodecyl Borate
Direct Esterification Routes
Direct esterification involves the reaction of boric acid with three equivalents of dodecanol (B89629) to produce tridodecyl borate (B1201080) and water as a byproduct. The efficiency of this reaction is heavily influenced by the catalytic system employed and the specific reaction conditions. A general representation of this reaction is the treatment of an alcohol with boric acid, where the water formed is removed, often by vacuum distillation. njit.edu
While direct esterification can proceed without a catalyst, the use of certain catalysts can significantly enhance the reaction rate and yield. Boric acid itself can act as a mild, inexpensive, and environmentally friendly catalyst in various organic transformations, including esterification. ignited.in For the esterification of carboxylic acids, a combination of boric acid and sulfuric acid has been shown to be effective. arkat-usa.org While not specific to tridodecyl borate, this suggests that mixed catalytic systems could be beneficial.
In the broader context of borate ester synthesis, acid catalysts such as sulfuric acid, hydrochloric acid, and boron trifluoride are commonly employed in small amounts (0.01 to 1.0% by weight) to facilitate the reaction. google.com The choice of catalyst is crucial for achieving high conversion and selectivity.
| Catalyst Type | Examples | Role in Reaction |
| Acid Catalysts | Sulfuric Acid, Hydrochloric Acid, Boron Trifluoride | Protonates the carbonyl group, making it more susceptible to nucleophilic attack. google.comasianpubs.org |
| Boric Acid | H₃BO₃ | Acts as a mild Lewis acid catalyst, activating the alcohol for esterification. ignited.inresearchgate.net |
| Mixed Systems | Boric Acid / Sulfuric Acid | Provides a synergistic catalytic effect for esterification. arkat-usa.org |
The optimization of reaction conditions is critical for maximizing the yield and purity of tridodecyl borate. Key parameters include temperature, reaction time, and the choice of solvent. scielo.br Esterification reactions for alkyl borates are typically conducted at temperatures ranging from 25°C to 180°C, with a preferred range of 50°C to 100°C. google.com
The solvent plays a significant role in the direct esterification process. Aromatic hydrocarbons like toluene (B28343) or xylene are often used to facilitate the removal of water via azeotropic distillation, which drives the reaction equilibrium towards the product side. google.comgoogle.com The selection of an appropriate solvent can also influence the reaction rate and selectivity. scielo.br For instance, in the synthesis of other complex esters, acetonitrile (B52724) has been identified as a "greener" solvent that provides a good balance between conversion and selectivity. scielo.br The study of solvent effects on boronic acid-diol binding highlights the importance of the solvent environment in reactions involving boron compounds. nih.gov
| Parameter | Range/Options | Effect on Reaction |
| Temperature | 25°C - 180°C | Higher temperatures generally increase the reaction rate but can lead to side reactions. google.comekb.eg |
| Reaction Time | Varies (e.g., 4 to 20 hours) | Optimization is needed to ensure complete conversion without product degradation. scielo.br |
| Solvent | Toluene, Xylene, Benzene, Acetonitrile | Affects water removal, reaction rate, and selectivity. scielo.brgoogle.comgoogle.com |
| Reactant Ratio | ~3 to 20 moles of alcohol per mole of boric acid | An excess of alcohol can drive the reaction forward. google.com |
Transesterification Processes Involving Tridodecyl Borate
Transesterification is an alternative route for the synthesis of borate esters. This process involves the exchange of an alkoxy group of an ester with the alcohol group of another alcohol. asianpubs.org It can be used to prepare different alkyl borates from a starting borate ester.
Boric acid has been reported as an effective and environmentally benign catalyst for the transesterification of esters, such as ethyl acetoacetate, with various alcohols. ignited.inresearchgate.net This suggests its potential applicability in reactions involving tridodecyl borate. The catalytic activity of boric acid in these reactions is attributed to its ability to activate the carbonyl group of the ester, facilitating nucleophilic attack by the alcohol. researchgate.net In some cases, boric acid supported on silica (B1680970) has been used as a heterogeneous catalyst. researchgate.net
The mechanism of transesterification can occur under acidic or basic conditions. masterorganicchemistry.com In the context of alkyl borates, the reaction is often catalyzed by more reactive metallic alkoxides, such as those of aluminum and magnesium, or by aluminum chloride. njit.edu A proposed mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl group of the ester, making it more electrophilic and susceptible to attack by an alcohol molecule. asianpubs.orgmasterorganicchemistry.com
For borate esters specifically, the transesterification of high-boiling alkyl borates with methyl esters can be catalyzed by magnesium-aluminum ethoxide to produce methyl borate. njit.edu The reaction proceeds through an ester interchange, and the equilibrium is driven by the removal of the more volatile product. njit.edu Computational studies on the esterification of boric acid with diols suggest a mechanism involving the nucleophilic attack of an alcohol's oxygen on the electron-deficient boron atom, leading to a tetrahedral intermediate. rsc.org This insight into the esterification mechanism can be extended to understand the reverse reaction, alcoholysis, which is a key step in transesterification. The hydrolysis of alkyl borates, a related process, has been shown to proceed without the breaking of the C-O bond of the alcohol, indicating that the B-O bond is the site of reaction. njit.edu
Novel Synthetic Strategies and Functionalization Approaches
Research into the synthesis of boron-containing compounds is ongoing, with a focus on developing novel methods and functionalizing existing compounds for new applications. While specific novel strategies for tridodecyl borate are not extensively detailed in the provided search results, general trends in borate ester synthesis and functionalization can be inferred.
New synthetic methodologies in polymer chemistry, for example, aim to create complex structures with new functions. weiyougroup.org In the context of borate esters, this could involve the development of new catalytic systems or reaction conditions to improve efficiency and sustainability. nih.gov
Functionalization of tridodecyl borate could involve reactions at the dodecyl chains or the borate core. For instance, methods for the synthesis of sulfate (B86663) or sulfonate esters by reacting boron esters with sulfuric acid or sulfonic acid have been developed. google.com This indicates that the ester linkage in tridodecyl borate could potentially be cleaved and the dodecyl groups transferred to other molecules. Furthermore, tridodecyl borate itself can be a precursor for other compounds, such as in the synthesis of sodium dodecyl sulfate. chemicalbook.com The development of novel borate esters with specific functionalities, such as those containing nitrogen for improved hydrolytic stability, is an active area of research, particularly for applications like lubricant additives. researchgate.net
Derivatization of Tridodecyl Borate for Specific Research Applications
Tridodecyl borate serves as a versatile intermediate that can be chemically modified, or derivatized, to create compounds for specific research and industrial applications. The reactivity of the borate ester allows for its transformation into other useful substances.
One significant derivatization pathway involves the reaction of tridodecyl borate with concentrated sulfuric acid. chemicalbook.comgoogleapis.com In this process, the solid tridodecyl borate is dissolved in a solvent like dichloroethane, and sulfuric acid is added, typically under cooled conditions. chemicalbook.comgoogleapis.com This reaction cleaves the ester bonds and precipitates boric acid, yielding an intermediate that can be further processed. For instance, this procedure is a key step in a patented method for producing sulfate or sulfonate esters. googleapis.com Following the sulfation of the dodecyl groups, subsequent neutralization with a base, such as sodium hydroxide (B78521) in methanol, leads to the synthesis of sodium dodecyl sulfate, a widely used surfactant. chemicalbook.comgoogleapis.com The precipitation of sodium dodecyl sulfate is clearly observed during this addition. chemicalbook.com
Another research application involves using tridodecyl borate as a reaction moderator. In the synthesis of diborane (B8814927) from sodium borohydride (B1222165) and concentrated sulfuric acid, the direct reaction can be dangerously explosive. google.com The addition of a small quantity of tridodecyl borate to the concentrated sulfuric acid before the introduction of sodium borohydride moderates the reaction, allowing for the gentle and safe evolution of diborane gas. google.com This demonstrates the derivatization of the reaction environment by the borate ester to control reactivity and improve safety.
Borate reagents are also employed for the in situ derivatization of various elements for analytical purposes, such as in gas chromatography. researchgate.net This highlights a broader research application for borate esters in creating volatile derivatives for trace metal analysis. researchgate.net
One-Pot Synthetic Developments for Borate Ester Monomers
One-pot synthesis, a strategy where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and simplified procedures. Developments in this area have been applied to the synthesis of borate ester monomers and related compounds. tandfonline.comgoogle.comitu.edu.tr
A two-step, one-pot process has been developed for the synthesis of functional methacrylate (B99206) ester monomers via the acidolysis of boron esters. tandfonline.comitu.edu.tr
Step 1: Boron Ester Formation: The process begins with the reaction of boric acid and an appropriate alcohol (like butanol or 2-chloroethanol) in a flask, often with a solvent such as toluene. The water produced during this esterification is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion. tandfonline.com
Step 2: Acidolysis: After the formation of the borate ester, toluene is distilled off. Methacrylic acid and a catalyst, such as pyridine, are added directly to the flask containing the un-isolated borate ester. The mixture is then heated, causing the acidolysis of the borate ester to yield the desired functional methacrylate monomer. tandfonline.comitu.edu.tr
This one-pot method has been successfully used to prepare various methacrylate monomers with acceptable yields. tandfonline.comitu.edu.tr
Table 1: One-Pot Synthesis of Functional Methacrylate Monomers via Boron Ester Acidolysis This table summarizes the yields obtained for different monomers using a one-pot synthesis method as described in developmental research. The process involves forming a borate ester in situ, followed by acidolysis with methacrylic acid.
| Monomer Synthesized | Corresponding Alcohol | Catalyst | Reaction Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Butyl Methacrylate (BMA) | Butanol | Pyridine | 140-160 | 65 |
| 2-Chloroethyl Methacrylate (CEMA) | 2-Chloroethanol | Pyridine | 140-160 | 71 |
| 2-Bromoethyl Methacrylate (BEMA) | 2-Bromoethanol | Pyridine | 140-160 | 60 |
| N,N-dimethylaminoethyl Methacrylate (DAMA) | N,N-dimethylaminoethanol | Pyridine | 140-160 | 41 |
Data sourced from studies on one-pot synthesis of methacrylate ester monomers. tandfonline.comitu.edu.tr
Similarly, a one-pot procedure has been described for the synthesis of thioethers, which involves the in-situ generation of alkyl sulfates from the reaction of trialkyl borates with sulfuric acid, followed by a reaction with thiols. lookchem.com These methodologies highlight a trend towards more efficient, multi-step syntheses in a single vessel, a principle directly applicable to the production of borate esters like tridodecyl borate and their subsequent conversion into other useful monomers. tandfonline.com
Influence of Precursor Materials and Stoichiometry on Product Purity and Yield
The purity and yield of tridodecyl borate are critically dependent on the quality of the precursor materials and the precise control of their molar ratios (stoichiometry) during synthesis. The most common precursors for tridodecyl borate are boric acid (H₃BO₃) and 1-dodecanol (B7769020) (C₁₂H₂₅OH). chembk.com
Precursor Materials: The purity of the starting boric acid and 1-dodecanol is paramount. Impurities in the precursors can lead to side reactions, the formation of undesired byproducts, and a lower purity of the final tridodecyl borate product. youtube.com For instance, the presence of water in the reaction mixture can hinder the esterification process, as it is a product of the reaction. Therefore, anhydrous conditions are often preferred to maximize yield. googleapis.com
Stoichiometry: The stoichiometry of the reaction between an alcohol and a trialkoxyborane or boric acid is crucial. mdpi.com The synthesis of tridodecyl borate requires one mole of boric acid to react with three moles of 1-dodecanol.
H₃BO₃ + 3 C₁₂H₂₅OH → B(OC₁₂H₂₅)₃ + 3 H₂O
Excess Alcohol: Using a significant excess of 1-dodecanol can help drive the reaction towards completion, but it necessitates more rigorous purification steps to remove the unreacted alcohol from the final product.
Insufficient Alcohol: If less than the stoichiometric amount of alcohol is used, the reaction will be incomplete, resulting in a mixture of partially substituted borates (e.g., monododecyl borate, didodecyl borate) and unreacted boric acid, leading to low yield and high impurity levels. mdpi.com
The importance of stoichiometry is a general principle in borate ester synthesis. For example, in the synthesis of other borinic esters, careful control of stoichiometry and temperature is required to selectively obtain the desired product and avoid the formation of triarylboranes or tetraarylborates from subsequent additions of organometallic reagents. mdpi.com Similarly, in the synthesis of tris(trimethylsilyl) borate, the molar ratio of hexamethyldisilazane (B44280) to boric acid is a key parameter, with an optimal range identified to maximize yield. google.com
Table 2: Theoretical Influence of Precursor Stoichiometry on Borate Ester Synthesis This table illustrates the expected primary outcomes when varying the molar ratio of boric acid to a generic alcohol (ROH) in borate ester synthesis, based on fundamental chemical principles.
| Molar Ratio (Boric Acid:Alcohol) | Expected Primary Product(s) | Impact on Yield of Tri-substituted Ester | Impact on Purity |
|---|---|---|---|
| 1 : < 3 | Mixture of mono-, di-, and tri-substituted borates; unreacted boric acid | Low | Low (high levels of impurities and intermediates) |
| 1 : 3 | Tri-substituted borate ester (e.g., Tridodecyl Borate) | Theoretical Maximum | High (dependent on reaction completion and precursor purity) |
Therefore, precise control over the stoichiometry of precursor materials is a critical factor for achieving both high yield and high purity in the production of tridodecyl borate.
Elucidation of Reaction Mechanisms and Chemical Reactivity of Tridodecyl Borate
Hydrolytic Stability and Degradation Pathways
The stability of tridodecyl borate (B1201080) in the presence of water is a critical factor, especially in lubrication systems where moisture contamination is common. The hydrolysis of borate esters is a well-known reaction, but its kinetics and the subsequent reactivity of its products are influenced by several factors.
The hydrolysis of borate esters is generally understood to proceed via a nucleophilic attack by water on the electron-deficient boron atom. metu.edu.tr The rate of this reaction is significantly influenced by the steric hindrance presented by the alkyl groups attached to the boron atom. For tridodecyl borate, the long dodecyl chains create substantial steric hindrance, which is expected to slow the rate of hydrolysis compared to borate esters with smaller alkyl groups, such as trimethyl borate or tributyl borate. google.com
The general mechanism for the hydrolysis of a trialkyl borate can be described in the following steps:
Nucleophilic attack: A water molecule attacks the boron atom of the borate ester.
Formation of a tetrahedral intermediate: An unstable tetrahedral complex is formed. metu.edu.tr
Alcohol elimination: A molecule of alcohol (dodecanol in this case) is eliminated, leaving a dialkyl borinic acid.
Subsequent hydrolysis: The process repeats until all three alkyl groups are replaced by hydroxyl groups, ultimately yielding boric acid and three molecules of dodecanol (B89629).
Table 1: Factors Affecting the Hydrolysis Rate of Tridodecyl Borate
| Factor | Influence on Hydrolysis Rate | Rationale |
| Steric Hindrance | Decreases rate | The long dodecyl chains physically obstruct the approach of water molecules to the central boron atom. google.com |
| Temperature | Increases rate | Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly. |
| Water Concentration | Increases rate | As a reactant, a higher concentration of water will increase the frequency of collisions with the borate ester molecules. |
| pH | Catalyzes reaction | Both acidic and basic conditions can catalyze the hydrolysis of borate esters. |
The primary products of the complete hydrolysis of tridodecyl borate are boric acid and dodecanol.
Boric Acid (B(OH)₃): As a weak Lewis acid, boric acid can engage in further reactions. In lubrication systems, boric acid is known for its own tribological properties, capable of forming a lamellar structure that can reduce friction. researchgate.net However, its decomposition and volatility at elevated temperatures can impact its effectiveness. researchgate.net The presence of boric acid can also influence the corrosive properties of the lubricant.
Dodecanol (C₁₂H₂₅OH): Dodecanol is a long-chain fatty alcohol. Its presence in a lubricant can affect the fluid's viscosity and polarity. While not as effective a lubricant as the original borate ester, it can still form a boundary lubrication film through physical adsorption on metal surfaces.
Thermal Decomposition Profiles and Mechanisms
The behavior of tridodecyl borate at elevated temperatures is critical for its application in high-temperature environments. Thermal decomposition involves the breaking of chemical bonds, leading to the formation of various gaseous and solid products. While specific studies on the thermal decomposition of tridodecyl borate were not found in the provided search results, the decomposition pathways can be inferred from the behavior of other borate esters and related organic compounds.
The thermal decomposition of long-chain alkyl borates is expected to proceed through the cleavage of the B-O and C-O bonds. The likely gaseous products would include a mixture of hydrocarbons resulting from the degradation of the dodecyl chains. Techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) are typically used to identify such evolved gases. eag.comroyce.ac.uk
Based on the general principles of thermal decomposition of long-chain organic molecules, the expected gaseous components from the thermolysis of tridodecyl borate would include:
Alkenes: Primarily 1-dodecene, formed through an elimination reaction.
Shorter-chain hydrocarbons: Resulting from the cracking of the dodecyl chains at higher temperatures.
Water: If decomposition occurs in the presence of oxygen or if boric acid is an intermediate.
Carbon oxides (CO, CO₂): In the case of oxidative decomposition.
Table 2: Potential Gaseous Products from the Thermolysis of Tridodecyl Borate
| Gaseous Product | Potential Formation Pathway |
| 1-Dodecene | Elimination reaction involving the dodecyl group. |
| Shorter-chain alkanes and alkenes | Thermal cracking of the dodecyl chains. |
| Water (H₂O) | Dehydration of boric acid intermediates. |
| Carbon Monoxide (CO) and Carbon Dioxide (CO₂) | Oxidation of the alkyl chains. |
The solid residue remaining after the thermal degradation of tridodecyl borate is expected to be a boron-containing material. In an inert atmosphere, the residue would likely be a form of boron oxide (B₂O₃) mixed with carbonaceous char from the incomplete combustion of the dodecyl groups. sci-hub.red In an oxidizing environment, the primary solid residue would be boron trioxide (B₂O₃).
The formation of boron oxide is significant as it can form a glassy, protective layer on surfaces, which is a key aspect of its function as a lubricant additive at high temperatures. nih.gov The characteristics of this residue can be analyzed using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to determine its elemental composition and morphology. researchgate.net
Tribochemical Interactions and Surface Reactivity on Material Substrates
When used as a lubricant additive, tridodecyl borate actively participates in chemical reactions at the interface of sliding metal surfaces, a phenomenon known as tribochemistry. These reactions are driven by the high localized temperatures and pressures generated at the asperity contacts.
Under boundary lubrication conditions, tridodecyl borate decomposes and reacts with the metal surface (typically steel) to form a protective tribofilm. nih.govosti.gov This film is crucial for preventing direct metal-to-metal contact, thereby reducing friction and wear.
Analysis of such tribofilms using surface-sensitive techniques like XPS and X-ray Absorption Near-Edge Spectroscopy (XANES) has revealed their chemical composition. eag.comroyce.ac.uk The tribofilm is typically a complex, glassy layer composed of:
Boron Oxides (e.g., B₂O₃): Formed from the decomposition of the borate ester. eag.com
Iron Oxides (e.g., Fe₂O₃, Fe₃O₄): Originating from the steel substrate.
Iron Borates: Formed from the reaction between boron oxides and iron oxides. nih.gov
This glassy borate-containing film can "digest" abrasive iron oxide particles, incorporating them into a smoother, low-shear-strength layer. nih.gov The formation of this tribofilm is a dynamic process of formation and removal. The incubation time for the formation of a stable tribofilm can be on the order of seconds to minutes, depending on the operating conditions and the presence of other additives. rsc.org The effectiveness of the tribofilm is dependent on its thickness, composition, and mechanical properties. researchgate.net
Table 3: Components of the Tribofilm Formed from Tridodecyl Borate on Steel Surfaces
| Component | Origin | Function in Tribofilm |
| Boron Oxides (B₂O₃) | Decomposition of tridodecyl borate. eag.com | Forms a glassy matrix, provides a low-shear layer. |
| Iron Oxides (Fe₂O₃, Fe₃O₄) | Steel substrate. | Reacts with boron oxides to form iron borates. |
| Iron Borates | Reaction between boron and iron oxides. nih.gov | Contributes to the wear-resistant properties of the film. |
Formation and Composition of Tribofilms from Tridodecyl Borate
Under the high temperature and pressure conditions characteristic of lubricated contacts, tridodecyl borate undergoes tribochemical reactions to form a protective surface layer known as a tribofilm. The formation of this film is critical for the antiwear and friction-reducing properties of the additive.
The primary step in film formation is the adsorption of the tridodecyl borate molecule onto the metallic surface. This is followed by decomposition under thermal and mechanical stresses. The composition of the resulting tribofilm can vary significantly depending on the operating conditions, such as load, temperature, and the presence of atmospheric components like water.
Several chemical species have been identified in tribofilms generated from borate esters. A common pathway involves the decomposition of the ester to form boron oxide (B₂O₃) frontiersin.org. This boron oxide can subsequently react with ambient moisture to form boric acid (H₃BO₃) within the tribological contact frontiersin.orgdiva-portal.org. Research also indicates that boron oxide can react with iron oxides on the substrate to form a durable, wear-resistant boron oxide-iron oxide glass researchgate.net. In some instances, particularly under severe conditions, the formation of boron nitride (BN), another effective solid lubricant, has been observed researchgate.netsci-hub.se.
However, some studies focusing specifically on tridodecyl borate have found that under certain rubbing conditions, the protective film consists mainly of the physically adsorbed borate ester itself, with no detectable formation of boric acid or boron oxide researchgate.net. This suggests that the mechanism can shift from physical adsorption to chemical reaction depending on the severity of the contact conditions.
Table 1: Reported Components of Tribofilms Formed from Borate Ester Additives
| Component | Formation Pathway | Reference |
|---|---|---|
| Adsorbed Tridodecyl Borate | Physical and chemical adsorption onto the surface. | researchgate.netbohrium.com |
| Boron Oxide (B₂O₃) | Tribochemical decomposition of the borate ester. | frontiersin.orgsci-hub.se |
| Boric Acid (H₃BO₃) | Reaction of boron oxide with ambient moisture. | frontiersin.orgdiva-portal.orgresearchgate.net |
| Boron Oxide-Iron Glass | Reaction between boron oxide and iron oxides on the steel surface. | researchgate.net |
Role of Boron Species (e.g., Boric Acid, Boron Oxide) in Tribological Performance
Boric Acid (H₃BO₃): This compound is a key contributor to friction reduction. Boric acid possesses a lamellar crystal structure, similar to graphite or molybdenum disulfide, where layers are held together by weak van der Waals forces diva-portal.orgresearchgate.net. This structure provides a low shear strength, allowing the layers to slide easily over one another, which translates to a lower coefficient of friction at the interface researchgate.net.
Boron Oxide (B₂O₃): Boron oxide is recognized for its significant antiwear properties. It is a glassy, lubricious material that can form a protective layer on the surface frontiersin.org. Its primary antiwear function is attributed to its ability to digest abrasive iron oxide particles from the metal surface, incorporating them into a hard and wear-resistant borate glass researchgate.netwhiterose.ac.uk. This action cleans and smooths the surface, preventing third-body abrasive wear.
Boron Nitride (BN): In its hexagonal form (h-BN), boron nitride is an excellent solid lubricant, structurally analogous to graphite. Should it form under severe tribological conditions, it contributes to both friction reduction and wear protection due to its layered structure and high thermal stability sci-hub.se.
Table 2: Functions of Key Boron Species in Tribology
| Boron Species | Primary Tribological Function | Mechanism of Action | Reference |
|---|---|---|---|
| Boric Acid (H₃BO₃) | Friction Reduction | Provides low shear strength due to its lamellar, layered crystal structure. | diva-portal.orgresearchgate.net |
| Boron Oxide (B₂O₃) | Antiwear | Forms a protective glassy film and digests abrasive iron oxides. | frontiersin.orgresearchgate.netwhiterose.ac.uk |
Catalytic Aspects of Tribochemical Reactions
The tribochemical reactions involving tridodecyl borate are not only driven by temperature and pressure but also exhibit catalytic aspects. The electron-deficient nature of the boron atom is believed to play a catalytic role in surface reactions.
One postulated mechanism involves the borate ester catalyzing the tribo-reduction of other metallic compounds present on the rubbing surfaces, enhancing the formation of a protective film researchgate.net. Furthermore, the freshly exposed, highly reactive metal surfaces created during the wear process, often termed "nascent surfaces," are understood to have a potent catalytic effect on the decomposition of the lubricant additive and the subsequent formation of the tribofilm researchgate.net. The Lewis acidic character of the borate ester facilitates its interaction with these active sites, promoting the chemical transformations necessary for film formation.
Electrophilic and Lewis Acidic Properties of the Boron Center
The fundamental chemical reactivity of tridodecyl borate is governed by the electronic structure of its central boron atom. In the borate ester, the boron atom is trivalent, meaning it is bonded to three oxygen atoms. This configuration leaves the boron atom with a vacant p-orbital, making it electron-deficient researchgate.netresearchgate.net.
This electron deficiency imparts two key properties:
Lewis Acidity: A Lewis acid is defined as a chemical species that can accept a pair of electrons. The vacant p-orbital on the boron atom makes tridodecyl borate a Lewis acid, allowing it to readily interact with Lewis bases (electron-pair donors) researchgate.netresearchgate.net. The metal oxide layers on steel surfaces are rich in oxygen atoms with lone pairs of electrons, making them effective Lewis bases. This acid-base interaction is the driving force for the initial adsorption of the borate ester onto the surface, which is a prerequisite for tribofilm formation.
Electrophilicity: An electrophile is a reagent attracted to electrons. The electron-deficient boron center is electrophilic and is drawn to the electron-rich areas of the rubbing surfaces researchgate.net.
These properties are central to the antiwear mechanism of tridodecyl borate. The Hard and Soft Acid Base (HSAB) principle has been used to describe the subsequent reactions, where the decomposition products of the borate ester interact favorably with the iron oxide surface to create a stable, protective film researchgate.net.
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Boric acid, tridodecyl ester | C₃₆H₇₅BO₃ |
| Tridodecyl borate | C₃₆H₇₅BO₃ |
| Boric Acid | H₃BO₃ |
| Boron Oxide | B₂O₃ |
| Boron Nitride | BN |
Theoretical and Computational Studies on Boric Acid, Tridodecyl Ester
Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)
Quantum chemical methods are indispensable for probing the intrinsic properties of molecules at the electronic level. For a molecule like tridodecyl borate (B1201080), these computational tools can elucidate its structure, stability, and reactivity with high precision. Density Functional Theory (DFT) and ab initio methods are the cornerstones of such investigations. While DFT methods, such as those employing the B3LYP or M06-2X functionals, offer a balance of computational cost and accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for smaller, model systems. koreascience.krtohoku.ac.jp
For tridodecyl borate, computational studies would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Given the flexibility of the three dodecyl chains, this process would involve exploring the potential energy surface to identify the global minimum.
Electronic Structure and Bonding Analysis
The electronic structure of tridodecyl borate is characterized by the central trigonal planar BO₃ core, which is significantly influenced by the three long alkyl chains. The boron atom, in its sp² hybridization state, possesses a vacant p-orbital, rendering it a Lewis acidic center. The oxygen atoms, bonded to both boron and the dodecyl chains, donate electron density to the boron atom, creating a partial double bond character in the B-O bonds. mdpi.com
Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to quantify the nature of these bonds. acs.orgnih.gov QTAIM analysis would reveal the bond critical points (BCPs) between B and O atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at these points confirming the nature of the B-O interaction as a polar covalent bond. NBO analysis would further detail the donor-acceptor interactions, quantifying the stabilization energy (E(2)) from the delocalization of lone pair electrons from the oxygen atoms to the empty p-orbital of the boron atom. dergipark.org.tr
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. acs.org For tridodecyl borate, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their role as electron donors. The LUMO, conversely, would be centered on the boron atom, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.
Illustrative Data: Calculated Electronic Properties of a Model Borate Ester
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| B-O Bond Length | 1.37 Å | DFT/B3LYP/6-31G(d) |
| O-B-O Bond Angle | 120.0° | DFT/B3LYP/6-31G(d) |
| NBO Charge on Boron | +1.5 e | NBO/B3LYP/6-31G(d) |
| NBO Charge on Oxygen | -0.8 e | NBO/B3LYP/6-31G(d) |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G(d) |
Note: This table is illustrative, based on typical values for simple borate esters, and does not represent experimentally verified data for tridodecyl borate.
Elucidation of Reaction Pathway Energetics for Borate Ester Formation and Transformation
The formation of tridodecyl borate via the esterification of boric acid with dodecanol (B89629), and its subsequent transformations such as hydrolysis or transesterification, can be meticulously mapped out using computational methods. These studies involve calculating the Gibbs free energy profiles of the reaction pathways, identifying transition states (TS), and determining activation energy barriers.
Recent computational work on the esterification of boric acid with diols has challenged previously held mechanisms. nih.gov It has been shown that the process may involve a tetrahedral borate intermediate, and the rate-determining step might not be the initial nucleophilic attack, but rather a subsequent tetrahedral-to-trigonal rearrangement. nih.gov For the reaction with dodecanol, a similar multi-step pathway is anticipated. The reaction would likely be initiated by the nucleophilic attack of a dodecanol oxygen on the boron atom of boric acid, leading to a tetrahedral intermediate. The elimination of a water molecule would then follow, possibly assisted by another alcohol molecule acting as a proton shuttle, to form the mono-substituted borate. This process would repeat twice more to yield the final tridodecyl borate.
Computational chemistry allows for the precise calculation of the energy of each stationary point (reactants, intermediates, transition states, and products) along the reaction coordinate. This provides quantitative data on the thermodynamic and kinetic feasibility of the reaction under various conditions. For instance, DFT calculations can predict the activation energy for each step of the esterification process.
Illustrative Data: Calculated Energetics for the First Esterification Step of Boric Acid
| Reaction Step | ΔG (kcal/mol) | Method |
|---|---|---|
| Reactants (Boric Acid + Dodecanol) | 0.0 | M06-2X/aug-cc-pVTZ |
| Transition State 1 (Nucleophilic Attack) | +7.5 | M06-2X/aug-cc-pVTZ |
| Tetrahedral Intermediate | -5.2 | M06-2X/aug-cc-pVTZ |
| Transition State 2 (Water Elimination) | +12.1 | M06-2X/aug-cc-pVTZ |
| Products (Monododecyl Borate + H₂O) | -2.5 | M06-2X/aug-cc-pVTZ |
Note: This table is a hypothetical representation based on analogous reactions and serves to illustrate the type of data generated from such studies.
Molecular Dynamics Simulations
While quantum mechanics provides a detailed picture of individual molecules, molecular dynamics (MD) simulations are the tool of choice for understanding the behavior of ensembles of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a set of force fields that describe the potential energy of the system. For a large molecule like tridodecyl borate, MD simulations are crucial for exploring its bulk properties and interactions in various environments.
Investigation of Intermolecular Interactions and Aggregation Behavior in Various Media
Tridodecyl borate is an amphiphilic molecule, with a polar borate head and three long, nonpolar dodecyl tails. This structure dictates its behavior in different solvents. In nonpolar media, such as oils and hydrocarbons, the dodecyl chains would have favorable van der Waals interactions with the solvent, leading to good solubility. The polar borate groups might associate with each other to form small, inverted micelle-like clusters.
In aqueous or other polar environments, the hydrophobic effect would dominate. The long dodecyl chains would avoid contact with the polar solvent, driving the molecules to self-assemble into larger aggregates. acs.orgriverpublishers.com MD simulations can predict the critical aggregation concentration and the morphology of these aggregates, which could range from spherical or cylindrical micelles to bilayer-like structures, depending on the concentration and temperature. acs.orgresearchgate.net These simulations track the positions of all atoms over time, allowing for the calculation of properties like the radial distribution function (RDF) to understand the packing of molecules and the solvent structure around them.
Dynamics of Tridodecyl Borate at Material Interfaces
The interaction of tridodecyl borate with solid surfaces is of great interest for applications such as lubrication and surface modification. MD simulations can model the adsorption and organization of these molecules at various interfaces, such as metal or silica (B1680970) surfaces. mdpi.comacs.org
Simulations would likely show that on a hydrophilic surface (like silica), the polar borate headgroup would preferentially adsorb onto the surface through hydrogen bonding or other polar interactions. acs.org The three dodecyl chains would then extend away from the surface, forming a hydrophobic layer. On a nonpolar surface, the interaction would be driven by the van der Waals forces between the dodecyl chains and the surface, leading to the chains lying flat on the surface.
MD simulations can provide quantitative data on the adsorption energy, the orientation of the molecules at the interface, and the structure of the resulting film. mdpi.com This information is vital for understanding how tridodecyl borate functions as, for example, a friction modifier or a corrosion inhibitor at a molecular level.
Illustrative Data: MD Simulation Parameters for Tridodecyl Borate in a System
| Parameter | Value/Description |
|---|---|
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| System Size | 512 Tridodecyl Borate Molecules in a Water Box |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 200 ns |
| Ensemble | NPT (Isothermal-Isobaric) |
Note: This table presents a typical setup for an MD simulation and is for illustrative purposes.
Predictive Modeling of Chemical Behavior and Performance
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the structural or physicochemical properties of molecules with their activities or properties. nih.govresearchgate.net For a compound like tridodecyl borate, QSPR models could be developed to predict properties such as boiling point, viscosity, or solubility in various solvents.
The first step in building a QSPR model is to calculate a set of molecular descriptors for tridodecyl borate and a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Once a dataset of descriptors and corresponding experimental properties is compiled, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model. acs.orgnih.gov
For tridodecyl borate, a QSPR model could be developed to predict its performance as a lubricant additive. Descriptors could include the length of the alkyl chains, the steric hindrance around the borate core, and electronic parameters of the borate group. The model would be trained on a dataset of similar borate esters with known tribological properties. The resulting model could then be used to predict the performance of novel, unsynthesized borate esters, thereby guiding the design of more effective additives.
Illustrative Data: Hypothetical Molecular Descriptors for a QSPR Model of Borate Esters
| Descriptor | Description | Typical Value Range |
|---|---|---|
| Molecular Weight | Mass of the molecule | 200 - 600 g/mol |
| LogP | Octanol-water partition coefficient | 2 - 10 |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | 20 - 40 Ų |
| Number of Rotatable Bonds | Count of single bonds that can rotate | 5 - 40 |
| HOMO-LUMO Gap | Energy difference between frontier orbitals | 5 - 8 eV |
Note: This table illustrates the types of descriptors used in QSPR modeling and does not represent specific values for tridodecyl borate.
Simulation of Degradation Processes and Environmental Fate
The environmental persistence and degradation of chemical compounds are critical parameters evaluated through computational modeling. For borate esters, the primary degradation pathway considered is hydrolysis. njit.edunih.gov Trivalent borate esters are known to be susceptible to hydrolysis due to the electron-deficient nature of the boron atom, which makes it electrophilic and prone to attack by water. researchgate.net
The hydrolysis of alkyl borates is generally understood to be a multi-step process. scienceopen.com It begins with the nucleophilic attack of a water molecule on the boron atom, leading to the formation of an unstable tetrahedral intermediate. scienceopen.com Subsequently, this intermediate breaks down, cleaving a B-O bond and releasing an alcohol molecule. This process can repeat until all three alkyl groups are cleaved, ultimately yielding boric acid and dodecanol.
While specific environmental fate simulations for tridodecyl borate are not extensively detailed in publicly available literature, the general mechanism for alkyl borate hydrolysis provides a strong theoretical framework. njit.edu The rate of hydrolysis is influenced by several factors, including the steric hindrance of the alkyl groups. For instance, studies on shorter-chain alkyl borates have shown that methyl borate hydrolyzes almost instantaneously, whereas n-propyl and n-butyl borates hydrolyze over a period of minutes to hours. njit.edu The large tridodecyl groups in tridodecyl borate would be expected to sterically hinder the approach of water to the boron center, likely resulting in a slower hydrolysis rate compared to shorter-chain analogues.
Computational studies can model this process by calculating the energy barriers for each step of the reaction. Quantum mechanics calculations, such as those using Density Functional Theory (DFT), can be employed to determine the transition state energies and reaction kinetics. rsc.org Such simulations help predict the half-life of the compound in various aqueous environments.
It is also noted that under specific conditions, such as those encountered in tribological applications, the degradation of tridodecyl borate may proceed through the decomposition of its alkyl groups rather than solely through hydrolysis. researchgate.netresearchgate.netresearchgate.net
Table 1: Key Factors Influencing the Simulated Hydrolysis of Alkyl Borates
| Factor | Influence on Degradation | Computational Modeling Approach |
| Steric Hindrance | Larger alkyl groups (like dodecyl) can physically block water molecules, slowing the rate of hydrolysis. njit.edu | Molecular mechanics (MM) or quantum mechanics (QM) can calculate the steric energy and model the geometric accessibility of the boron atom. |
| Electronic Effects | The electron-deficient boron atom is the primary site for nucleophilic attack by water. researchgate.net | DFT calculations can map the electron density and electrostatic potential to identify electrophilic sites and predict reactivity. researchgate.net |
| pH of the Medium | The rate of esterification and hydrolysis is pH-dependent, often increasing in neutral to mildly basic conditions. rsc.org | Solvation models in QM calculations can simulate the effect of pH by representing the solvent environment and the presence of hydroxyl ions. rsc.orgfrontiersin.org |
| Temperature | Higher temperatures generally increase reaction rates, accelerating hydrolysis. nih.gov | Molecular dynamics (MD) simulations can model the system at various temperatures to predict kinetic outcomes and stability over time. |
Computational Design and Screening of Novel Borate Ester Derivatives
Computational methods are instrumental in the rational design and virtual screening of new molecules, saving significant time and resources compared to traditional experimental synthesis and testing. researchgate.net For borate esters, the goal of computational design is often to tune specific properties, such as hydrolytic stability, solubility, or performance in a particular application, by modifying the chemical structure.
The process typically involves these key steps:
Scaffold Definition: Starting with a base molecule, such as tridodecyl borate, a chemical scaffold is defined.
Virtual Library Generation: A large library of virtual derivatives is created by systematically modifying the scaffold. This could involve changing the length or branching of the alkyl chains, or introducing different functional groups.
Property Prediction: Using computational tools, key properties of interest are calculated for each molecule in the virtual library. DFT and other quantum chemistry methods are used to predict electronic properties (e.g., HOMO-LUMO gap), reactivity, and stability. researchgate.net
Screening and Selection: The virtual library is filtered based on the predicted properties. For example, if enhanced hydrolytic stability is desired, molecules with a lower propensity to react with water would be selected. nih.gov This is often achieved by designing structures that reduce the electrophilicity of the boron atom, for instance, through the formation of an intramolecular B-N coordination bond. nih.govscienceopen.com
This in silico screening protocol allows researchers to identify a small number of promising candidates for synthesis and experimental validation. researchgate.net For example, by replacing the dodecyl groups of tridodecyl borate with functionalized ligands, one could design new borate esters for applications ranging from improved lubricants to materials for energy storage devices. researchgate.netresearchgate.net Computational modeling of potential derivatives of sorbitol has been suggested to investigate their reactivity and design specific interactions. acs.org
Table 2: Conceptual Example of a Computational Screening Protocol for Novel Borate Ester Derivatives
| Derivative Concept (Modification to Tridodecyl Borate) | Property to Screen | Computational Method | Desired Outcome for Selection |
| Introduction of an amino alcohol group to one alkyl chain | Hydrolytic Stability | DFT calculation of the energy barrier for hydrolysis. | Higher energy barrier, indicating slower hydrolysis due to potential B-N bond formation. nih.gov |
| Replacement of alkyl chains with fluorinated alkyl chains | Oxidation Potential | DFT calculation of the highest occupied molecular orbital (HOMO) energy. | Higher oxidation potential for improved stability in high-voltage applications. researchgate.net |
| Grafting onto a polymer backbone | Adsorption Energy on a Surface | Molecular dynamics (MD) simulation of the molecule on a target surface (e.g., steel). | High negative adsorption energy, indicating strong surface binding for lubricant applications. |
| Variation of alkyl chain length (e.g., C8, C10, C14) | Viscosity/Solubility | Quantitative Structure-Property Relationship (QSPR) models. | A predicted viscosity or solubility value within a target range for a specific formulation. |
Advanced Analytical Methodologies for Tridodecyl Borate Research
Spectroscopic Characterization Techniques for Structural and Chemical State Analysis
Spectroscopy is fundamental to understanding the molecular structure and chemical environment of tridodecyl borate (B1201080). Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide critical insights into its atomic arrangement and surface chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is an indispensable tool for confirming the structure of tridodecyl borate by probing the magnetic properties of its ¹H, ¹³C, and ¹¹B nuclei.
¹H NMR: In a ¹H NMR spectrum of tridodecyl borate, the protons on the long dodecyl chains would produce a series of signals. The terminal methyl (CH₃) protons would appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) (CH₂) groups of the alkyl chains would generate a large, complex multiplet signal between approximately 1.2 and 1.6 ppm. The most deshielded protons would be those on the methylene group directly attached to the oxygen atom (B-O-CH₂-), which would likely appear as a triplet around 3.5-4.0 ppm due to the electron-withdrawing effect of the borate ester functionality. For the closely related trimethyl borate, the methoxy (B1213986) protons (OCH₃) appear as a singlet at 3.52 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. The terminal methyl carbon would resonate at approximately 14 ppm. The internal methylene carbons of the dodecyl chains would produce a cluster of peaks in the range of 22 to 32 ppm. The carbon atom of the methylene group bonded to the oxygen (B-O-CH₂) would be significantly downfield, expected in the region of 60-65 ppm. As a reference, the methoxy carbon in trimethyl borate has a chemical shift of 51.17 ppm. rsc.org
¹¹B NMR: ¹¹B NMR is particularly useful for studying boron-containing compounds. nih.govrsc.org Tridodecyl borate features a three-coordinate boron atom, which typically resonates in a characteristic downfield region. sdsu.edu The ¹¹B NMR spectrum is expected to show a single, potentially broad signal. For trimethyl borate, this signal appears at a chemical shift of approximately 18.5 ppm. rsc.org The chemical shift for tridodecyl borate is anticipated to be in a similar environment, confirming the trigonal planar geometry of the borate ester.
Table 1: Representative NMR Chemical Shifts for Trialkyl Borates Data for trimethyl borate is used as a reference to estimate the chemical shifts for key functional groups in tridodecyl borate.
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | B-O-CH₂-R | ~ 3.5 - 4.0 |
| ¹H | -(CH₂)₁₀- | ~ 1.2 - 1.6 |
| ¹H | -CH₃ | ~ 0.88 |
| ¹³C | B-O-C H₂-R | ~ 60 - 65 |
| ¹³C | -(C H₂)₁₀- | ~ 22 - 32 |
| ¹³C | -C H₃ | ~ 14 |
| ¹¹B | B (OR)₃ | ~ 18.5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in tridodecyl borate by measuring the absorption of infrared radiation. The key vibrational bands confirm the molecular structure. The most significant absorption bands are associated with the B-O and C-H bonds.
The asymmetric stretching of the B-O bond in trigonal BO₃ units gives rise to a very strong and characteristic absorption band in the 1300-1500 cm⁻¹ region. mdpi.comnih.gov For borate esters, this peak is often observed between 1430 and 1355 cm⁻¹. sdsu.edu The spectrum also displays strong bands corresponding to the C-H stretching vibrations of the dodecyl chains. The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups typically appear near 2925 cm⁻¹ and 2855 cm⁻¹, respectively. sdsu.edu
Table 2: Key FT-IR Absorption Bands for Tridodecyl Borate
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~ 2925 | Asymmetric C-H Stretch | -CH₂- |
| ~ 2855 | Symmetric C-H Stretch | -CH₂- |
| ~ 1350 - 1450 | Asymmetric B-O Stretch | B-O |
| ~ 700 | B-O-B Bending | B-O-B |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis and Tribofilm Characterization
XPS is a surface-sensitive technique crucial for investigating the chemical composition of tribofilms formed by lubricant additives like tridodecyl borate on rubbing surfaces. polymerchar.comlcms.cz By analyzing the kinetic energy of photoelectrons emitted from a surface, XPS provides information about the elemental composition and the chemical (oxidation) state of those elements. researchgate.net
In studies of borate ester additives, XPS is used to analyze the worn surfaces of steel components after tribological testing. Research on tridodecyl borate has shown that under severe rubbing conditions, the binding energy of the Boron 1s (B 1s) electron increases slightly, though the formation of boric acid or boron oxide (B₂O₃) was not detected on the surface. rsc.org In other studies involving different borate esters, the formation of a tribofilm containing B₂O₃ has been identified, with a characteristic B 1s peak at approximately 192.0 eV. sdsu.edu The O 1s peak for B₂O₃ is found around 532.4 eV. sdsu.edu The detection of unaltered trivalent borate esters adsorbed on the surface is characterized by a B 1s signal at a slightly lower binding energy of around 191.9 eV. rsc.org This demonstrates the power of XPS in elucidating the specific chemical reactions that occur at the friction interface.
Table 3: Representative XPS Binding Energies for Boron Species in Tribofilms
| Element | Spectral Line | Chemical State | Binding Energy (eV) |
|---|---|---|---|
| Boron | B 1s | Adsorbed Borate Ester | ~ 191.9 |
| Boron | B 1s | Boron Oxide (B₂O₃) | ~ 192.0 |
| Oxygen | O 1s | Boron Oxide (B₂O₃) | ~ 532.4 |
Chromatographic and Mass Spectrometric Approaches for Compositional and Molecular Studies
Chromatographic techniques are essential for separating components of a mixture, allowing for the analysis of the purity of tridodecyl borate, its degradation products, or its effect on polymeric materials.
Gas Chromatography (GC) for Analysis of Volatile Degradation Products
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of tridodecyl borate research, GC is employed to study the products of its thermal or tribochemical degradation. When used as a lubricant additive under high-load conditions, borate esters can decompose.
One study specifically investigating tridodecyl borate utilized GC to analyze the gaseous byproducts. rsc.org The analysis revealed that thermal decomposition and mechanical rubbing cause tridodecyl borate to break down, generating a range of volatile hydrocarbons. The identified gaseous components included methane, ethane, propane, butane, butylene, and pentane. rsc.org This information is critical for understanding the additive's degradation pathways and its behavior under real-world lubricating conditions.
Gel Permeation Chromatography (GPC) for Polymer Sample Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. rsc.orginoe.ro It is primarily used to determine the molecular weight and molecular weight distribution of polymers. researchgate.net
In research involving tridodecyl borate, GPC can be applied to analyze polymer samples where the borate ester is present, for example, as a stabilizer or processing aid in a material like polyethylene. shodex.com While GPC separates based on size, it does not directly analyze the chemical structure of the additive itself. Instead, its utility lies in assessing the effect of the additive on the polymer matrix. For instance, a polymer sample containing tridodecyl borate could be analyzed by GPC before and after undergoing thermal or mechanical stress. A comparison of the resulting molecular weight distributions would reveal if the additive helps to prevent polymer chain scission (degradation) or induces cross-linking. Furthermore, GPC can be used as a sample preparation technique to separate the low-molecular-weight tridodecyl borate from the high-molecular-weight polymer for subsequent analysis by other methods like mass spectrometry.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS-MS) for Molecular Weight and Fragmentation Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of large, thermally fragile molecules like tridodecyl borate. acdlabs.com This method allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, making it ideal for accurate molecular weight determination. acdlabs.comnih.gov In the analysis of borate esters, ESI typically generates protonated molecules [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uab.edu The mass-to-charge ratio (m/z) of these ions is then measured by the mass spectrometer to determine the molecular weight of the parent compound. For tridodecyl borate (C₃₆H₇₅BO₃), the expected molecular ion would correspond to its molecular mass.
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. nationalmaglab.org In a typical MS/MS experiment for tridodecyl borate, the molecular ion (e.g., [C₃₆H₇₅BO₃+H]⁺) would be isolated, subjected to collision-induced dissociation (CID), and the resulting product ions analyzed. uab.edu This fragmentation process is not random; it yields a reproducible pattern that helps to elucidate the molecule's structure. acdlabs.com The fragmentation of tridodecyl borate would likely involve the sequential loss of its dodecyl (-C₁₂H₂₅) or dodecoxy (-OC₁₂H₂₅) groups, providing definitive evidence of its composition and the ester linkages.
Table 1: Hypothetical ESI-MS and MS/MS Fragmentation Data for Tridodecyl Borate
| Ion Type | Formula | Description | Predicted m/z |
| Precursor Ion (MS1) | [C₃₆H₇₅BO₃+H]⁺ | Protonated molecule | 567.59 |
| Product Ion (MS/MS) | [C₂₄H₅₀BO₃]⁺ | Loss of one dodecyl radical | 397.38 |
| Product Ion (MS/MS) | [C₂₄H₅₁BO₂]⁺ | Loss of one dodecoxy group | 382.39 |
| Product Ion (MS/MS) | [C₁₂H₂₅BO₂H]⁺ | Loss of two dodecyl groups | 216.20 |
Surface and Microscopic Characterization for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) for Morphological Analysis of Treated Surfaces
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. nih.gov In the study of surfaces treated with tridodecyl borate, SEM analysis reveals crucial information about the morphology of the applied coating. alljournals.cn The technique involves scanning the surface with a focused beam of electrons. The interactions between these electrons and the atoms of the sample produce various signals that contain information about the surface's texture, shape, and features. medicaljournalssweden.se
Energy Dispersive X-ray (EDX) Analysis for Elemental Composition Mapping
Energy Dispersive X-ray (EDX) analysis, often integrated with an SEM, is an analytical technique used for the elemental characterization of a sample. thejcdp.com As the SEM's electron beam strikes the surface, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification. semitracks.com EDX detectors collect these X-rays and generate a spectrum that shows the elemental composition of the analyzed area. researchgate.net
For surfaces treated with tridodecyl borate, EDX analysis is used to confirm the presence of the compound and map its distribution. researchgate.netscholaris.ca By targeting specific areas identified in SEM images, EDX can provide qualitative and quantitative data on the elements present, primarily Boron (B), Oxygen (O), and Carbon (C). researchgate.net This allows researchers to create elemental maps, which are color-coded images showing the spatial distribution of each element across the surface. This mapping is invaluable for assessing the homogeneity of the tridodecyl borate coating. semitracks.com
Table 2: Example EDX Elemental Analysis of a Surface Treated with Tridodecyl Borate
| Element | Weight % (Hypothetical) | Atomic % (Hypothetical) |
| Carbon (C) | 70.5 | 80.1 |
| Oxygen (O) | 18.2 | 11.5 |
| Boron (B) | 5.8 | 2.9 |
| Substrate (e.g., Si) | 5.5 | 5.5 |
| Total | 100.0 | 100.0 |
X-ray Diffraction (XRD) for Crystalline Structure and Material Dispersion Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials. iodp.org The method involves directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is a fingerprint of the material's atomic arrangement. researchgate.net
When analyzing a surface treated with tridodecyl borate, XRD is employed to determine whether the compound is present in a crystalline (ordered) or amorphous (disordered) state. researchgate.net A crystalline form of tridodecyl borate would produce a pattern with sharp, well-defined peaks at specific diffraction angles, indicative of a long-range, periodic atomic structure. Conversely, if the compound is amorphous, the XRD pattern will show only broad, diffuse halos, signifying a lack of long-range order. researchgate.net This distinction is critical, as the crystalline or amorphous nature of the material can significantly influence its physical and chemical properties. XRD also provides information on the dispersion of the material; poor dispersion might lead to the detection of crystalline agglomerates, whereas good dispersion might result in a pattern characteristic of an amorphous layer. mdpi-res.com
Elemental Analysis Techniques for Boron Quantification and Isotopic Composition
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptionally high sensitivity and ability to measure elements at trace and ultra-trace concentrations. nih.gov The method is used for the precise quantification of boron from samples containing tridodecyl borate and for determining its isotopic composition. uvm.edu The process involves introducing a prepared liquid sample into a high-temperature argon plasma (the "inductively coupled plasma"), which atomizes and ionizes the elements within the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification. mdpi.com
A significant advantage of ICP-MS is its ability to distinguish between the stable isotopes of boron, ¹⁰B and ¹¹B. nih.gov This capability is crucial for isotopic labeling studies. One of the challenges in boron analysis by ICP-MS is the "memory effect," where boron from a previous sample can adhere to the instrument's components and contaminate subsequent analyses. To counter this, specific sample preparation and rinse protocols are used, such as the addition of a complexing agent like mannitol (B672) to the diluent, which helps to efficiently wash out residual boron. rsc.orgmdpi.com The technique's high precision and low detection limits make it the gold standard for quantifying boron in a wide variety of matrices. uvm.edursc.org
Table 3: Typical Performance Characteristics of ICP-MS for Boron Analysis
| Parameter | Typical Value | Reference |
| Detection Limit (¹⁰B) | 0.11 - 0.2 ppb | nih.govuvm.edu |
| Detection Limit (¹¹B) | 0.40 ppb | nih.gov |
| Relative Standard Deviation (RSD) | < 2% - 4% | nih.govmdpi.com |
| Isotope Measurement Capability | ¹⁰B and ¹¹B | nih.govuvm.edu |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)qa-group.com
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely utilized analytical technique for the elemental analysis of various materials, including the determination of boron in organic matrices. analytik-jena.com For compounds such as tridodecyl borate, which is often used as an additive in lubricating oils, ICP-OES provides a reliable method for quantifying the total boron content. lgcstandards.comazom.comicpms.cz The technique is noted for its high sensitivity, rapid multi-element capability, and broad linear dynamic range, making it a recommended method in standardized procedures like ASTM D4951 and ASTM D5185 for analyzing additives in new and used lubricants. lgcstandards.comicpms.czthermofisher.com
The fundamental principle of ICP-OES involves introducing a liquid sample into a high-temperature argon plasma (typically 6,000 to 10,000 K). The intense heat causes the atoms of the elements within the sample to become excited and emit light at characteristic wavelengths. A spectrometer separates these wavelengths, and detectors measure the intensity of the emitted light, which is directly proportional to the concentration of the element in the sample.
Research Findings and Methodologies
Research in the analysis of boron-containing organic compounds, particularly in complex matrices like lubricating oils, has focused on overcoming specific challenges. The high viscosity and complex matrix of oils can interfere with sample introduction and plasma stability. icpms.cz Furthermore, the high carbon content can lead to spectral interferences and soot formation on the instrument's torch injector. lgcstandards.comicpms.cz Advanced methodologies have been developed to mitigate these issues, primarily through meticulous sample preparation and optimization of instrumental parameters.
Sample Preparation
A critical step in the analysis of tridodecyl borate in oil is the sample preparation, which is designed to reduce viscosity and minimize matrix effects. lgcstandards.com The standard approach involves a simple dilution of the oil sample with an appropriate organic solvent. mdpi.com This process is performed gravimetrically (by weight) to ensure accuracy, given the varying densities of different oils and solvents. thermofisher.commdpi.com Kerosene and xylene are common solvents for this purpose. lgcstandards.comicpms.cz
To correct for instrumental drift and matrix-related variations, an internal standard is spiked into the diluent. mdpi.com Yttrium and cobalt are frequently chosen as internal standards for oil analysis. lgcstandards.comicpms.czthermofisher.com Calibration standards are prepared using oil-based organometallic standards and are matrix-matched to the samples by adding a base or blank oil to ensure that the viscosity and organic load are comparable between the standards and the unknown samples. icpms.czmdpi.com
| Step | Procedure | Purpose |
|---|---|---|
| 1. Homogenization | Thoroughly mix the lubricating oil sample containing tridodecyl borate. | Ensure sample uniformity. |
| 2. Internal Standard Preparation | Prepare a diluent (e.g., kerosene, xylene) containing a known concentration of an internal standard (e.g., 50 ppm Cobalt). thermofisher.com | Correct for matrix effects and instrumental drift. |
| 3. Sample Dilution | Accurately weigh the oil sample and dilute it 1:10 by weight with the internal standard-spiked diluent. | Reduce viscosity and analyte concentration to within the linear range of the instrument. |
| 4. Calibration Standards | Prepare a calibration blank and a series of standards by diluting a multi-element organometallic stock standard with the same diluent. Add blank oil to match the matrix of the samples (e.g., final solution contains 10% oil by weight). icpms.cz | Create a calibration curve for analyte quantification. |
Instrumental Parameters
The analysis of organic samples requires an ICP-OES instrument configured with a sample introduction system suitable for volatile and viscous liquids. icpms.cz This typically includes a solvent-resistant peristaltic pump tubing, a robust nebulizer (e.g., SeaSpray), a cyclonic spray chamber, and a demountable torch with a narrow-bore injector. thermofisher.com Instrument parameters are optimized to maintain a stable plasma under high organic loading. Modern high-resolution optics are crucial for separating the boron emission lines from potential spectral interferences originating from the carbon-rich matrix. lgcstandards.com
| Parameter | Setting |
|---|---|
| RF Power | 1.3 - 1.5 kW |
| Plasma Gas Flow (Ar) | 12 L/min |
| Auxiliary Gas Flow (Ar) | 0.8 - 1.2 L/min |
| Nebulizer Gas Flow (Ar) | 0.6 - 0.8 L/min |
| Sample Uptake Rate | 0.8 - 1.2 mL/min |
| Torch View | Radial |
| Boron Wavelengths (nm) | 249.677, 249.772, 208.957 uii.ac.id |
Analytical Performance and Challenges
Studies following methodologies such as ASTM D5185 demonstrate the high accuracy and precision of ICP-OES for elemental analysis in lubricants. thermofisher.com Research shows that recoveries for most elements, including boron, in standard reference materials are typically within a 100 ±10% range. thermofisher.com The method detection limits (MDLs) for boron are generally low, although they can vary depending on the sample matrix and instrument configuration. One study focusing on aqueous boron analysis reported a limit of detection (LOD) of 1.24 mg/L and a limit of quantification (LOQ) of 4.13 mg/L, achieving high precision and accuracy. lgcstandards.com
| Element | Certified Value (mg/kg) | Measured Value (mg/kg) | Recovery (%) |
|---|---|---|---|
| Boron (B) | 96.8 | 98.1 | 101.3 |
| Calcium (Ca) | 101.9 | 99.9 | 98.0 |
| Copper (Cu) | 100.2 | 101.5 | 101.3 |
| Iron (Fe) | 98.1 | 98.4 | 100.3 |
| Molybdenum (Mo) | 99.5 | 101.2 | 101.7 |
A specific challenge in boron analysis is the potential for instability, where boron concentrations can appear to decrease over time in prepared standards. This "drop-out" phenomenon has been linked to the hydrolysis of borate esters upon exposure to atmospheric moisture, a process that can be influenced by temperature and humidity. azom.com This underscores the importance of fresh standard preparation and timely analysis to ensure data integrity.
Environmental Fate and Degradation Pathways of Tridodecyl Borate
Hydrolysis and Dissociation in Aquatic Environments
Upon entering aquatic systems, tridodecyl borate (B1201080) undergoes rapid hydrolysis, a key process that determines its immediate environmental fate. industrialchemicals.gov.au This reaction breaks down the ester into its constituent components, boric acid and dodecanol (B89629). industrialchemicals.gov.au
Tridodecyl borate is poorly soluble in water, a characteristic attributed to its long, hydrophobic dodecyl chains. justia.com However, in the presence of moisture, it readily hydrolyzes. industrialchemicals.gov.au This hydrolysis is a reversible reaction that reaches an equilibrium between the ester, boric acid, and dodecanol.
The boric acid formed from the hydrolysis of tridodecyl borate will then participate in its own set of equilibria in water. Boric acid is a weak Lewis acid that exists in equilibrium with various borate anions. epa.gov The specific form of boron in an aqueous solution is pH-dependent, with undissociated boric acid (B(OH)₃) being the predominant species in most natural waters (pH < 9). epa.govindustrialchemicals.gov.au Under alkaline conditions (pH > 9), the borate anion (B(OH)₄⁻) becomes more prevalent. epa.gov
Table 1: Hydrolysis of Alkyl Borates This table presents data for shorter-chain alkyl borates to illustrate the general principles of borate ester hydrolysis, as direct quantitative data for tridodecyl borate is not available.
| Alkyl Borate | Time for Complete Hydrolysis | Equilibrium Constant | Reference |
|---|---|---|---|
| Methyl Borate | < 1 minute | 15.81 | njit.edu |
| n-Propyl Borate | ~ 80 minutes | 2.695 | njit.edu |
| n-Butyl Borate | ~ 2 hours | 2.034 | njit.edu |
| n-Amyl Borate | ~ 2 hours | 1.805 | njit.edu |
The mobility and dispersion of tridodecyl borate in water systems are intrinsically linked to its hydrolysis. As an intact molecule, its low water solubility would limit its dispersion. justia.com However, its rapid hydrolysis into the highly water-soluble boric acid and the less soluble dodecanol alters this behavior. industrialchemicals.gov.ausolubilityofthings.com
The boric acid component will be widely dispersed in the water column, its movement governed by currents and diffusion. epa.gov Boron, in the form of boric acid and borates, is naturally present in aquatic environments. cdc.gov The dodecanol, being a long-chain alcohol, has low water solubility and is likely to partition to organic matter in the water column and sediment. epa.gov The dispersion of tridodecyl borate can therefore be considered as the dispersion of its hydrolysis products.
Biodegradation Studies and Persistence Assessments
The ultimate fate of tridodecyl borate in the environment is determined by biodegradation processes, which act on the parent compound and its degradation products.
Specific microbial degradation studies on tridodecyl borate are not extensively documented. However, the degradation pathways can be inferred from the behavior of its hydrolysis products. The primary mechanism for the breakdown of the dodecanol portion is microbial oxidation. Long-chain alkanes and alcohols are known to be degraded by various microorganisms. nm.gov The typical pathway involves the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid, followed by β-oxidation, which sequentially shortens the carbon chain. nm.govnih.gov
Boric acid, the other hydrolysis product, is not subject to microbial degradation as it is an inorganic compound. epa.gov
The environmental persistence of tridodecyl borate is relatively short due to its rapid hydrolysis. industrialchemicals.gov.au Once hydrolyzed, the persistence of its degradation products becomes the primary concern.
Boric Acid: Boric acid is a persistent substance in the environment as it is an inorganic compound that does not biodegrade. epa.govorst.edu It can be removed from the water column through adsorption to soil and sediment, particularly under alkaline conditions, and through assimilation by plants. epa.gov
Dodecanol: 1-Dodecanol (B7769020) is considered to be readily biodegradable. epa.gov Studies have shown that it is fairly rapidly degraded under aerobic conditions. epa.gov This suggests that the organic portion of tridodecyl borate will not persist long in the environment.
Sorption and Leaching Behavior in Soil and Sediment
When tridodecyl borate or its hydrolysis products come into contact with soil and sediment, sorption and leaching processes will determine their mobility and bioavailability.
The sorption behavior of tridodecyl borate itself is not well-documented. However, due to its long alkyl chains, it is expected to have a high affinity for organic matter in soil and sediment, leading to a high soil organic carbon-water (B12546825) partition coefficient (Koc). solubilityofthings.com
The sorption of its hydrolysis product, boric acid, is well-studied. Boron adsorption in soil is influenced by soil pH, organic matter content, and the presence of aluminum and iron oxides. epa.govborax.com The greatest adsorption is generally observed at a pH between 7.5 and 9.0. epa.gov In acidic and sandy soils with low organic matter, boron is more prone to leaching. borax.comyoutube.com
The other hydrolysis product, dodecanol, due to its hydrophobic nature, is expected to strongly adsorb to soil organic matter, limiting its leaching potential.
Table 2: Environmental Fate of Tridodecyl Borate and its Degradation Products
| Compound | Hydrolysis | Biodegradation | Persistence | Sorption to Soil/Sediment | Leaching Potential |
|---|---|---|---|---|---|
| Tridodecyl Borate | Rapid | Indirect (via hydrolysis products) | Short | High (expected) | Low (expected) |
| Boric Acid | - | Not biodegradable | Persistent | Moderate (pH dependent) | High in acidic, sandy soils |
| Dodecanol | - | Readily biodegradable | Short | High | Low |
Influence of Soil Properties on Boron Adsorption and Mobility
Upon hydrolysis of tridodecyl borate in the presence of soil moisture, boric acid is formed. researchgate.netcdc.gov The mobility and bioavailability of this boron are controlled by adsorption and desorption processes on soil particles. bohrium.com Several key soil properties significantly influence these reactions.
The following table summarizes the influence of various soil properties on boron adsorption, based on findings from several studies.
| Soil Property | Influence on Boron Adsorption | Research Findings | Citation |
| pH | Adsorption increases from pH 3 to 9, then decreases. | Maximum adsorption occurs around pH 9.0-9.5. | usda.govembrapa.brresearchgate.net |
| Clay Content | Higher clay content leads to greater adsorption. | Adsorption is positively correlated with clay percentage. | bohrium.comembrapa.br |
| Soil Texture | Clayey soils adsorb more boron than sandy soils. | Coarse-textured soils desorb more boron. | bohrium.comgjesm.net |
| Organic Matter | Higher organic matter content increases adsorption. | Available B is often associated with organic matter. | bohrium.comembrapa.br |
| Al and Fe Oxides | High oxide content enhances adsorption. | Adsorption is highly correlated with aluminum oxide content. | usda.govembrapa.br |
| Cation Exchange Capacity (CEC) | Higher CEC is linked to greater adsorption. | Adsorption is strongly correlated with CEC. | bohrium.com |
Research on arid and semi-arid soils demonstrated that boron adsorption data can be described by both Langmuir and Freundlich isotherms, with adsorption being primarily governed by clay content and CEC. bohrium.com For instance, one study found that a soil with high clay content and CEC adsorbed more boron and desorbed less (43.54%) compared to a coarser soil that desorbed more (58.88%). bohrium.com
Pathways for Dispersion in Terrestrial Environments
The dispersion of tridodecyl borate in terrestrial environments is a multi-stage process, beginning with the parent compound and continuing with its degradation products.
Initial Dispersion: As a hydrophobic ester, tridodecyl borate has low water solubility. solubilityofthings.com Its initial movement in soil will be limited and primarily associated with the movement of soil particles to which it may sorb, particularly those rich in organic matter. Mechanical dispersion through tillage or significant water events could physically redistribute the compound within the soil profile. The application of ultrasonic energy is a method used in soil science to study the dispersion of aggregates, indicating that physical forces can break down soil structures and redistribute associated chemicals. somfractionation.org
Hydrolysis and Subsequent Dispersion: The primary degradation pathway for borate esters in moist soil is hydrolysis. researchgate.netcdc.gov This process cleaves tridodecyl borate into boric acid and dodecanol. The dispersion pathways of these two products differ significantly.
Boric Acid: Once formed, boric acid is water-soluble and its fate is governed by the adsorption-desorption dynamics discussed previously. cdc.govcleaninginstitute.org In soils with low adsorption capacity (e.g., sandy soils with low pH and organic matter), boric acid is highly mobile and can be readily leached from the upper soil layers into groundwater. cdc.gov Conversely, in clay-rich soils with higher pH, its movement is significantly retarded. bohrium.comusda.gov Plant uptake is another pathway for the removal of soil-solution boron. cdc.gov
Dodecanol: The other hydrolysis product, dodecanol (a long-chain alcohol), is less mobile than boric acid. It will preferentially sorb to soil organic matter. Its ultimate fate is likely microbial degradation (biodegradation), where microorganisms break down the organic molecule. fao.org
| Compound | Key Properties | Primary Dispersion Pathway(s) | Influencing Factors | Citation |
| Tridodecyl Borate | Hydrophobic, low water solubility | Limited movement with soil particles; sorption to organic matter. | Soil tillage, water erosion. | solubilityofthings.com |
| Boric Acid (from hydrolysis) | Water-soluble, subject to adsorption | Leaching with soil water; adsorption to soil colloids; plant uptake. | Soil pH, texture, organic matter content, rainfall/irrigation. | cdc.govusda.govcleaninginstitute.org |
| Dodecanol (from hydrolysis) | Low water solubility, organic | Sorption to soil organic matter; biodegradation by soil microbes. | Microbial population, soil temperature, organic matter content. | fao.org |
Future Research Directions and Unaddressed Challenges for Boric Acid, Tridodecyl Ester
Development of Novel Functional Tridodecyl Borate (B1201080) Derivatives with Enhanced Properties
A significant area of future research lies in the synthesis of novel derivatives of tridodecyl borate to enhance its intrinsic properties or introduce new functionalities. While tridodecyl borate is effective in reducing friction and wear, research has shown that its performance can be surpassed by other formulations under certain conditions. For instance, studies have compared its antiwear properties with those of sulfur-containing organic borates, sometimes in combination with other additives like dodecyl amine or sulfurised cottonseed oil. scispace.comresearchgate.net
Future work will likely focus on creating derivatives that offer superior performance. This could involve modifying the alkyl chains or incorporating other functional groups to improve thermal stability, oxidative resistance, and hydrolytic stability—a known challenge for borate esters. researchgate.net Research into nitrogen-containing borate esters has already shown that the formation of a stable five-member ring involving nitrogen-boron coordination can significantly improve resistance to hydrolysis. researchgate.net Applying similar principles to create novel tridodecyl borate derivatives could lead to more robust additives for demanding applications.
Integration of Tridodecyl Borate into Multifunctional Material Systems for Synergistic Effects
The integration of tridodecyl borate into multifunctional material systems is a promising avenue for achieving synergistic effects. The compound's unique hydrophobic characteristics, owing to its three long dodecyl chains, make it an interesting candidate for inclusion in various composite materials. solubilityofthings.com Research has explored the use of borate esters in conjunction with other additives, such as zinc dialkyldithiophosphate (ZDDP) and oil-soluble metal compounds (copper, tin, cadmium), to achieve enhanced antiwear properties. researchgate.net
Future research could expand on these concepts, exploring the incorporation of tridodecyl borate into polymers, coatings, and other advanced materials. For example, its use in an acrylic acid waterproof coating has been documented, where it contributes to the formation of a flexible and adhesive waterproof membrane. google.com Further investigation into how tridodecyl borate interacts with different matrices at a molecular level could unlock new applications. For instance, its role in dilatant silicone compositions for energy-absorbing flexible sheet materials points to its potential in smart materials. google.com
Advanced Computational Modeling for Precise Prediction of Chemical Behavior and Material Performance
Advanced computational modeling presents a powerful tool for accelerating research and development related to tridodecyl borate. While experimental studies have provided valuable insights into its tribological performance, computational methods can offer a deeper understanding of its chemical behavior at the molecular level. researchgate.netresearchgate.net
Future research can leverage techniques like density functional theory (DFT) and molecular dynamics (MD) simulations to predict the properties of new tridodecyl borate derivatives before they are synthesized. This can help in designing molecules with optimized characteristics. Furthermore, modeling can elucidate the mechanisms of interaction between tridodecyl borate and various surfaces, as well as its behavior within complex lubricant formulations or material matrices. This predictive capability can significantly reduce the time and cost associated with experimental trial-and-error, leading to more efficient development of new technologies. For example, computational models could be used to simulate the degradation processes and predict the long-term performance of materials containing tridodecyl borate. researchgate.net
Sustainable Synthesis and Green Chemistry Approaches for Tridodecyl Borate Production
The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis of borate esters is no exception. Traditional methods for producing borate esters can involve processes that are not environmentally benign. nih.gov Future research will undoubtedly focus on developing more sustainable and eco-friendly methods for synthesizing tridodecyl borate.
This includes exploring the use of renewable starting materials, employing catalysts to improve reaction efficiency, and minimizing the generation of hazardous waste. nih.gov Research into halide-free green synthesis methods for other borate esters has already shown promise. researchgate.net Additionally, processes that utilize carbon dioxide in the conversion of borate salts to borate esters are being investigated as a more sustainable alternative to methods requiring sulfuric acid. google.com The environmental impact of tridodecyl borate itself, particularly its biodegradability and ecotoxicity, is also a crucial area for future study to ensure its long-term viability in industrial applications. solubilityofthings.com
Expanding Applications of Tridodecyl Borate in Emerging Technologies and Niche Markets
While tridodecyl borate has established uses, ongoing research continues to uncover its potential in emerging technologies and niche markets. solubilityofthings.com Its unique properties make it a candidate for a variety of specialized applications. For instance, its use has been noted in liquid epoxy resin compositions for mold underfill materials in through-silicon via (TSV) technology for semiconductor packaging. google.com
Future research will likely identify new areas where the specific characteristics of tridodecyl borate can be leveraged. This could include its use in advanced coatings, specialized hydraulic fluids, or even in the development of novel biomaterials, drawing inspiration from the role of borate esters in biological systems. researchgate.net The continuous exploration of its properties will be key to expanding its application portfolio. solubilityofthings.com
Standardization of Research Methodologies and Performance Evaluation for Borate Esters
A significant challenge in the field of borate ester research is the lack of standardized methodologies for performance evaluation. researchgate.net This makes it difficult to compare results across different studies and to establish clear structure-property relationships. The development of standardized testing protocols for evaluating properties such as hydrolytic stability, tribological performance, and environmental impact is crucial for advancing the field.
Future efforts should focus on establishing consensus-based standards for the characterization and performance assessment of borate esters, including tridodecyl borate. This would involve collaboration between academic research institutions and industry stakeholders to define a set of universally accepted test methods and reporting standards. Such standardization would not only enhance the reliability and comparability of research findings but also accelerate the development and commercialization of new and improved borate ester-based technologies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
